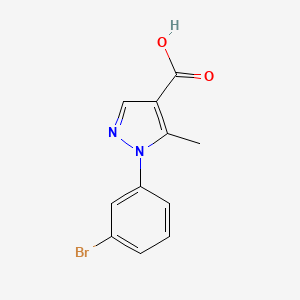
1-(3-bromophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid
Overview
Description
“1-(3-bromophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid” is a complex organic compound. It contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms, and a carboxylic acid group. The bromophenyl group indicates the presence of a phenyl ring (a variant of benzene) with a bromine atom attached .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyrazole ring and the introduction of the bromophenyl and carboxylic acid groups. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrazole ring, the bromophenyl group, and the carboxylic acid group. The bromine atom would be expected to significantly influence the compound’s physical and chemical properties due to its size and electronegativity .
Chemical Reactions Analysis
As a brominated aromatic compound, this molecule might undergo electrophilic aromatic substitution reactions . The carboxylic acid group could participate in typical acid-base reactions, and the pyrazole ring might undergo reactions typical of heterocyclic compounds .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. The presence of the bromine atom would likely make the compound relatively heavy and possibly increase its boiling point. The carboxylic acid group could allow the compound to form hydrogen bonds, affecting its solubility .
Scientific Research Applications
1. Synthesis and Molecular Studies
1H-pyrazole-3-carboxylic acid derivatives have been extensively explored for their chemical properties and potential applications. For instance, Yıldırım et al. (2006) reported the synthesis of N-(hydroxyphenyl)-1H-pyrazole-3-carboxamides from the reaction of 1H-pyrazole-3-carboxylic acid with aminophenol derivatives, providing insights into the reaction mechanisms and structural analysis through spectroscopic methods (Yıldırım & Kandemirli, 2006). Additionally, Yıldırım, Kandemirli, and Akçamur (2005) explored the formation of 1H-pyrazole-3-carboxamides and -3-carboxylate derivatives through reactions with various binucleophiles, further contributing to the understanding of the synthesis and structural characteristics of similar compounds (Yıldırım et al., 2005).
2. Potential Biomedical Applications
A study by Ryzhkova et al. (2020) synthesized 3-(4-bromophenyl)-4-{3-hydroxy-6-(hydroxymethyl)-4-oxo-4H-pyran-2-ylmethyl}isoxazol-5(2H)-one and suggested its potential for various biomedical applications, including the regulation of inflammatory diseases. This underscores the relevance of derivatives of 1-(3-bromophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid in medicinal research and potential drug development (Ryzhkova et al., 2020).
3. Nonlinear Optical Properties
The nonlinear optical (NLO) properties of pyrazole derivatives were investigated by Chandrakantha et al. (2013), where compounds such as ethyl 1-(2-bromophenyl)-5-phenyl-1H-pyrazole-4-carboxylate demonstrated potential for optical limiting applications, highlighting the relevance of these compounds in the field of material science and photonics (Chandrakantha et al., 2013).
4. Synthesis and Structure-Activity Relationships
In the realm of agricultural science, a study by Du et al. (2015) synthesized novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides and tested their antifungal activities against phytopathogenic fungi. The study not only established the antifungal efficacy of these compounds but also explored the structure-activity relationships, contributing to the understanding of their potential as agricultural fungicides (Du et al., 2015).
Mechanism of Action
Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended as a drug, its mechanism would depend on the specific biological target. Brominated aromatic compounds and pyrazoles are found in various pharmaceuticals, so this compound could potentially have bioactive properties .
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(3-bromophenyl)-5-methylpyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O2/c1-7-10(11(15)16)6-13-14(7)9-4-2-3-8(12)5-9/h2-6H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULQBDRMGIOUASN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC(=CC=C2)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(Ethylcarbamoyl)amino]-6-fluorobenzoic acid](/img/structure/B1517939.png)
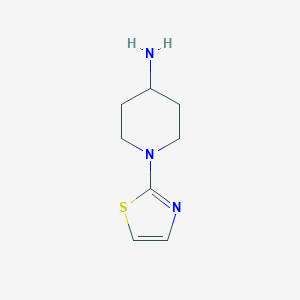
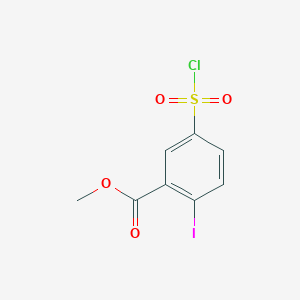
![2-[4-(2-Methoxyethanesulfonyl)phenyl]acetic acid](/img/structure/B1517947.png)
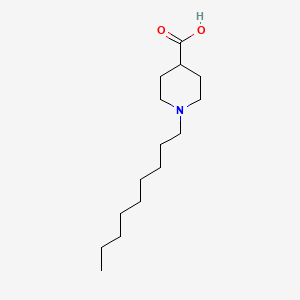
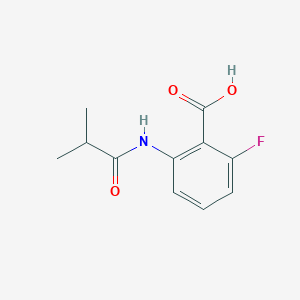

![Tert-butyl 3,9-diazabicyclo[3.3.2]decane-9-carboxylate](/img/structure/B1517952.png)
![3-[4-(Dimethylamino)piperidin-1-yl]propan-1-ol](/img/structure/B1517953.png)
amine](/img/structure/B1517954.png)
![5-[(3-Fluorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine](/img/structure/B1517956.png)
![2-(4-amino-1H-pyrazol-1-yl)-N-[2-(dimethylamino)ethyl]acetamide](/img/structure/B1517958.png)

![3-[Ethyl(methyl)carbamoyl]benzoic acid](/img/structure/B1517962.png)